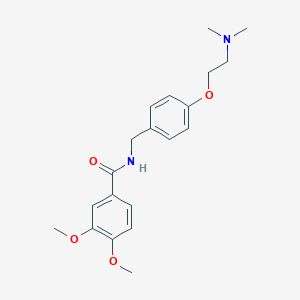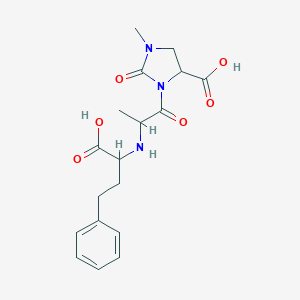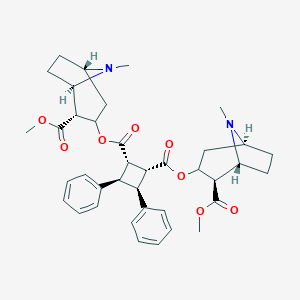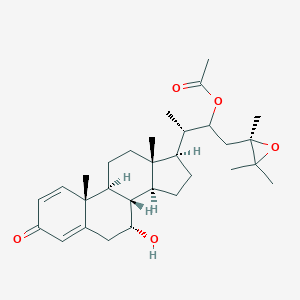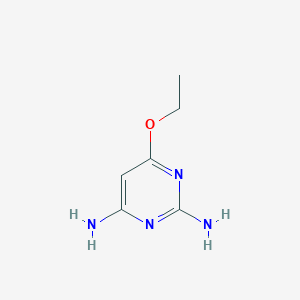
2,4-Diamino-6-ethoxypyrimidine
Vue d'ensemble
Description
2,4-Diamino-6-ethoxypyrimidine is an organic compound with the molecular formula C6H10N4O and a molecular weight of 154.1698 g/mol It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3
Applications De Recherche Scientifique
2,4-Diamino-6-ethoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure for the development of anti-tubercular agents.
Biological Research: It is used in the study of enzyme inhibitors, particularly those targeting dihydrofolate reductase, an enzyme involved in folate metabolism.
Industrial Applications: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
The primary target of 2,4-Diamino-6-ethoxypyrimidine is the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme plays a crucial role in the synthesis of tetrahydrofolate, a co-factor involved in the synthesis of nucleic acids. Inhibiting this enzyme can disrupt the growth and proliferation of the bacteria .
Mode of Action
This compound interacts with its target, mt-DHFR, by occupying the glycerol (GOL) binding site of the enzyme . This binding site is considered a useful target for improving the selectivity of the compound towards mt-DHFR over human dihydrofolate reductase (h-DHFR) . The compound’s interaction with the GOL binding site inhibits the activity of mt-DHFR, thereby disrupting the synthesis of tetrahydrofolate .
Biochemical Pathways
The inhibition of mt-DHFR by this compound affects the folate pathway, which is essential for the synthesis of nucleic acids. By inhibiting mt-DHFR, the compound disrupts the production of tetrahydrofolate, a crucial co-factor in the synthesis of purines and pyrimidines. This disruption can lead to a halt in the growth and proliferation of Mycobacterium tuberculosis .
Pharmacokinetics
The compound is designed with proper hydrophilicity to facilitate cell entry . This suggests that the compound may have favorable absorption and distribution properties, but further studies would be needed to confirm this.
Result of Action
The result of this compound’s action is the inhibition of mt-DHFR, leading to a disruption in the synthesis of tetrahydrofolate. This disruption halts the growth and proliferation of Mycobacterium tuberculosis, demonstrating the compound’s anti-tubercular activity .
Action Environment
The action of this compound is influenced by the environment within the bacterial cell. The compound is designed to have proper hydrophilicity to cross the cell wall of Mycobacterium tuberculosis . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the composition of the bacterial cell wall and the intracellular environment .
Analyse Biochimique
Biochemical Properties
2,4-Diamino-6-ethoxypyrimidine has been found to interact with the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR), an important drug target in anti-TB drug development . The compound’s side chains can occupy the glycerol binding site of mt-DHFR, which is crucial for its biochemical activity .
Cellular Effects
The cellular effects of this compound are primarily related to its anti-tubercular activity. It has been shown to exhibit good anti-TB activity against Mtb H37Ra, a strain of Mycobacterium tuberculosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with mt-DHFR. The compound’s side chains occupy the glycerol binding site of the enzyme, which is believed to improve the selectivity towards human dihydrofolate reductase .
Metabolic Pathways
It has been suggested that the compound undergoes N-oxygenation in the liver, mediated via a cytochrome P450 dependent system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-6-ethoxypyrimidine typically involves the reaction of 2,4-diamino-6-chloropyrimidine with ethanol in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions for several hours. After the reaction, the mixture is neutralized with hydrochloric acid, and the product is purified by chromatography .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using efficient reaction conditions and purification techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Diamino-6-ethoxypyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group (such as a halide) with a nucleophile.
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Specific reagents and conditions depend on the desired transformation.
Major Products: The major product of the nucleophilic substitution reaction involving 2,4-diamino-6-chloropyrimidine and ethanol is this compound .
Comparaison Avec Des Composés Similaires
2,4-Diamino-6-chloropyrimidine: This compound is a precursor in the synthesis of 2,4-Diamino-6-ethoxypyrimidine.
Trimethoprim: A well-known antibacterial agent that also targets dihydrofolate reductase.
Uniqueness: this compound is unique due to its ethoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This modification can enhance its selectivity and potency as an enzyme inhibitor compared to other similar compounds .
Propriétés
IUPAC Name |
6-ethoxypyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-2-11-5-3-4(7)9-6(8)10-5/h3H,2H2,1H3,(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTAQMVXGXVICH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278697 | |
| Record name | 2,4-Diamino-6-ethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116436-03-4 | |
| Record name | 2,4-Diamino-6-ethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
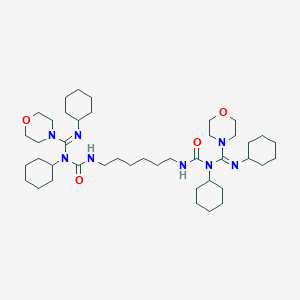

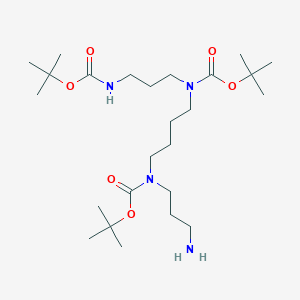
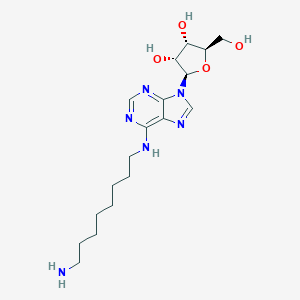
![1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole](/img/structure/B38508.png)
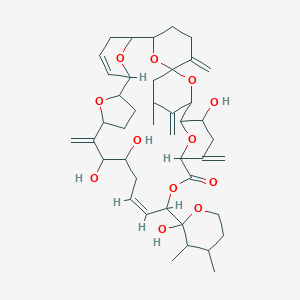
![7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B38510.png)
